Cas no 65709-31-1 (2-(4-Methylphenyl)-Piperazine 2hcl)

2-(4-Methylphenyl)-Piperazine dihydrochloride (2-(4-Methylphenyl)-Piperazine·2HCl) is a piperazine derivative commonly utilized in pharmaceutical and chemical research. Its dihydrochloride salt form enhances stability and solubility, making it suitable for various synthetic applications. The compound serves as a key intermediate in the development of bioactive molecules, particularly in the study of central nervous system (CNS) agents. The presence of the 4-methylphenyl group contributes to its distinct reactivity profile, allowing for selective modifications in organic synthesis. High purity and consistent quality ensure reliable performance in research settings. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
2-(4-Methylphenyl)-Piperazine 2hcl structure
65709-31-1 structure
Product Name:2-(4-Methylphenyl)-Piperazine 2hcl
CAS No:65709-31-1
MF:C11H16N2
MW:176.258142471313
MDL:MFCD05864675
CID:826450
PubChem ID:21495223
Update Time:2025-11-01

2-(4-Methylphenyl)-Piperazine 2hcl Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylphenyl)piperazine
    • 2-p-tolylpiperazine
    • 2-(4-methylphenyl)-piperazine
    • 2-(4-tolyl)-piperazin
    • 2-(4-Tolyl)piperazine
    • SCHEMBL1639188
    • AB36199
    • AKOS005136319
    • (2R)-2-(4-METHYLPHENYL)PIPERAZINE
    • (RS)-2-(4-methylphenyl)piperazine
    • CS-0281314
    • (2S)-2-(4-METHYLPHENYL)PIPERAZINE
    • AB22878
    • 2-(p-Tolyl)piperazine
    • FS-3294
    • FCNXNUWTNOYQME-UHFFFAOYSA-N
    • EN300-737148
    • 65709-31-1
    • AB36198
    • 2-(4-methylphenyl)piperazine, AldrichCPR
    • DB-001953
    • DTXSID90614918
    • 2-(4-Methylphenyl)-Piperazine 2hcl
    • MDL: MFCD05864675
    • Inchi: 1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
    • InChI Key: FCNXNUWTNOYQME-UHFFFAOYSA-N
    • SMILES: N1CCNCC1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 176.13100
  • Monoisotopic Mass: 176.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06000
  • LogP: 1.88650

2-(4-Methylphenyl)-Piperazine 2hcl Security Information

2-(4-Methylphenyl)-Piperazine 2hcl Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Methylphenyl)-Piperazine 2hcl Production Method

2-(4-Methylphenyl)-Piperazine 2hcl Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:65709-31-1)2-(4-Methylphenyl)-Piperazine 2hcl
Order Number:A867608
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:06
Price ($):2188.0
Email:sales@amadischem.com

Additional information on 2-(4-Methylphenyl)-Piperazine 2hcl

Introduction to 2-(4-Methylphenyl)-Piperazine 2HCl (CAS No. 65709-31-1)

2-(4-Methylphenyl)-Piperazine 2HCl, identified by its Chemical Abstracts Service (CAS) number 65709-31-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a methyl substituent at the para position of the phenyl ring and the chloride salt form enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structure of 2-(4-Methylphenyl)-Piperazine 2HCl exhibits a dual functionality that positions it as a versatile building block in medicinal chemistry. The piperazine moiety is well-documented for its role in modulating biological pathways, particularly through interactions with neurotransmitter receptors. Specifically, this scaffold is frequently explored for its potential in central nervous system (CNS) drug discovery due to its ability to interact with serotonin, dopamine, and norepinephrine receptors. The 4-methylphenyl group further influences the pharmacokinetic properties of the compound, enhancing its metabolic stability and binding affinity.

In recent years, 2-(4-Methylphenyl)-Piperazine 2HCl has garnered attention in the development of novel therapeutic agents. Its chemical framework is amenable to modifications that can fine-tune pharmacological activity, making it a candidate for treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. Researchers have leveraged this compound to design derivatives with improved efficacy and reduced side effects. For instance, studies have demonstrated that structural analogs of 2-(4-Methylphenyl)-Piperazine 2HCl exhibit potent serotonergic activity, which is pivotal in managing mood disorders.

The synthesis of 2-(4-Methylphenyl)-Piperazine 2HCl typically involves multi-step organic reactions, starting from commercially available precursors like 4-methylbenzaldehyde and piperazine. The reaction sequence often includes condensation followed by hydrochlorination to yield the final salt form. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring high purity and yield for industrial applications. These improvements are crucial for pharmaceutical manufacturers aiming to develop cost-effective drugs based on this scaffold.

One of the most compelling aspects of 2-(4-Methylphenyl)-Piperazine 2HCl is its role in preclinical research. Investigational studies have explored its potential as a prodrug or as a component in combination therapies. For example, researchers have examined its interaction with other bioactive molecules to enhance therapeutic outcomes. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for CNS-targeted drugs. Additionally, its stability under various storage conditions enhances its practicality in clinical trials and commercial formulations.

The pharmacological profile of 2-(4-Methylphenyl)-Piperazine 2HCl has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits moderate affinity for serotonin receptors (5-HT1A, 5-HT2A), which is associated with anxiolytic and antidepressant effects. Furthermore, its interaction with dopamine receptors may contribute to its potential use in treating cognitive disorders. These findings have spurred further investigation into its therapeutic applications, particularly in cases where traditional treatments have limited efficacy.

In the context of drug discovery pipelines, 2-(4-Methylphenyl)-Piperazine 2HCl serves as a key intermediate for generating structurally diverse libraries of compounds. High-throughput screening (HTS) campaigns often incorporate derivatives of this scaffold to identify novel bioactive molecules. The compound’s versatility allows medicinal chemists to explore various modifications while maintaining core pharmacophoric features essential for biological activity. This approach has led to the identification of several promising candidates that are currently undergoing further preclinical evaluation.

The regulatory considerations for compounds like 2-(4-Methylphenyl)-Piperazine 2HCl are stringent but well-established due to their potential therapeutic value. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and safety during production. Additionally, comprehensive toxicological studies are required before human clinical trials can commence. These regulatory hurdles underscore the importance of rigorous testing but also highlight the compound’s viability as a candidate for approved therapeutics.

Looking ahead, the future prospects for 2-(4-Methylphenyl)-Piperazine 2HCl appear promising as ongoing research continues to uncover new applications and optimize existing ones. Innovations in computational chemistry and artificial intelligence are accelerating the discovery process by predicting molecular interactions with high accuracy. Such advancements could shorten development timelines and reduce costs associated with bringing new drugs to market.

The broader significance of CAS No. 65709-31-1 extends beyond individual therapeutic applications; it represents a cornerstone in modern drug design principles. By understanding how structural modifications influence biological activity, researchers can develop more targeted and effective treatments for complex diseases. The continued exploration of this compound underscores the dynamic nature of pharmaceutical science and its potential to address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:65709-31-1)2-(4-Methylphenyl)-Piperazine 2hcl
A867608
Purity:99%
Quantity:10g
Price ($):2188.0
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